Boc-beta-cyano-D-alanine

Beschreibung

BenchChem offers high-quality Boc-beta-cyano-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-beta-cyano-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

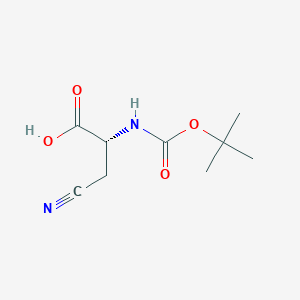

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKMLPKBZQTAMQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427148 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184685-17-4 | |

| Record name | Boc-beta-cyano-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Potential of Covalent Inhibition: A Technical Guide to Boc-beta-cyano-D-alanine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Interrogating Cysteine Protease Activity

In the landscape of chemical biology and drug discovery, precision tools that enable the study and modulation of enzyme activity are invaluable. Boc-beta-cyano-D-alanine is an intriguing, non-standard amino acid derivative poised to serve as a potent and selective tool for investigating the function of cysteine proteases. This guide provides an in-depth exploration of its core attributes, hypothesized mechanism of action, and practical applications in research, particularly in the fields of apoptosis and enzyme inhibition.

This molecule incorporates three key features: a tert-butyloxycarbonyl (Boc) protecting group , a reactive beta-cyano moiety , and a D-alanine stereochemistry . The Boc group is a staple in peptide synthesis, offering acid-labile protection of the amine, which prevents unwanted side reactions during chemical synthesis[1]. The D-amino acid configuration is known to enhance the stability of peptides against degradation by endogenous proteases, a critical attribute for developing more robust chemical probes and therapeutic leads[][]. At the heart of its functionality is the beta-cyano group, a potential "warhead" for the covalent inhibition of cysteine proteases[4].

The Core Directive: Boc-beta-cyano-D-alanine as a Covalent Cysteine Protease Inhibitor

We hypothesize that the primary research application of Boc-beta-cyano-D-alanine is as a covalent, irreversible inhibitor of cysteine proteases, such as caspases and cathepsins. These proteases play critical roles in a myriad of cellular processes, including apoptosis, inflammation, and cancer progression. The ability to selectively inhibit these enzymes provides a powerful method to dissect their biological functions and to validate them as therapeutic targets.

Mechanism of Covalent Inhibition

The electrophilic nature of the cyano group is central to the proposed mechanism of action. The catalytic activity of cysteine proteases relies on a nucleophilic cysteine residue in the enzyme's active site. It is proposed that this cysteine residue attacks the carbon of the cyano group in Boc-beta-cyano-D-alanine. This nucleophilic attack, followed by a series of electron rearrangements, results in the formation of a stable, covalent thioimidate linkage between the inhibitor and the enzyme. This irreversible modification of the active site cysteine leads to the inactivation of the protease.

Caption: Proposed mechanism of covalent inhibition of a cysteine protease by Boc-beta-cyano-D-alanine.

Applications in Research

The ability of Boc-beta-cyano-D-alanine to irreversibly inhibit cysteine proteases makes it a versatile tool for a range of research applications, from fundamental enzymology to cellular studies of apoptosis.

In Vitro Enzyme Inhibition Assays

A primary application is to characterize the inhibitory potency and selectivity of Boc-beta-cyano-D-alanine against a panel of purified cysteine proteases. This is crucial for establishing its utility as a specific probe for a particular enzyme or family of enzymes.

Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay

This protocol outlines a general procedure for assessing the inhibition of a cysteine protease, such as a caspase or cathepsin, using a fluorogenic substrate.

Materials:

-

Purified cysteine protease (e.g., Caspase-3, Cathepsin B)

-

Fluorogenic substrate specific for the protease (e.g., Ac-DEVD-AMC for Caspase-3, Z-Arg-Arg-AMC for Cathepsin B)

-

Assay Buffer (specific to the enzyme, typically containing a reducing agent like DTT)

-

Boc-beta-cyano-D-alanine

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the enzyme and substrate in the appropriate assay buffer to their working concentrations.

-

Prepare a stock solution of Boc-beta-cyano-D-alanine in DMSO. Perform serial dilutions to generate a range of inhibitor concentrations.

-

-

Enzyme and Inhibitor Incubation:

-

In the wells of the microplate, add the desired amount of purified enzyme.

-

Add varying concentrations of Boc-beta-cyano-D-alanine to the wells. Include a vehicle control (DMSO only).

-

Incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow for covalent modification.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

-

| Parameter | Description |

| Enzyme Concentration | Typically in the low nanomolar range, depending on the specific activity. |

| Substrate Concentration | Usually at or below the Km value for the enzyme. |

| Inhibitor Concentration Range | A wide range to generate a full dose-response curve (e.g., 1 nM to 100 µM). |

| Incubation Time | Varies depending on the rate of covalent modification (e.g., 15-60 minutes). |

Cellular Assays for Apoptosis Research

Caspases are central executioners of apoptosis. An irreversible inhibitor like Boc-beta-cyano-D-alanine can be used to investigate the role of specific caspases in apoptotic signaling pathways.

Experimental Protocol: Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol describes how to assess the effect of Boc-beta-cyano-D-alanine on apoptosis induced in a cell line.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Boc-beta-cyano-D-alanine

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired confluency.

-

Pre-incubate the cells with varying concentrations of Boc-beta-cyano-D-alanine for a specified time (e.g., 1-2 hours).

-

Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated cells, cells treated with inducer only, cells treated with inhibitor only).

-

Incubate for the time required to induce apoptosis (e.g., 4-6 hours).

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with the staining kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes[5].

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

-

Data Interpretation:

-

A reduction in the percentage of apoptotic cells in the presence of Boc-beta-cyano-D-alanine would suggest that it is inhibiting the apoptotic pathway, likely through caspase inhibition.

-

Caption: A streamlined workflow for assessing the anti-apoptotic effects of Boc-beta-cyano-D-alanine.

Future Directions and Drug Development Implications

The unique combination of a covalent warhead and a D-amino acid scaffold makes Boc-beta-cyano-D-alanine a promising starting point for the development of more complex and selective chemical probes and potential therapeutic agents. The Boc group can be readily removed, allowing for the incorporation of this reactive amino acid into peptide sequences to create targeted covalent inhibitors[1]. By tailoring the peptide sequence to a specific protease, it is possible to achieve high selectivity and potency.

Furthermore, the cyano group can serve as a handle for further chemical modification, enabling the attachment of reporter tags such as fluorophores or biotin. This would transform Boc-beta-cyano-D-alanine into an activity-based probe for visualizing and identifying active cysteine proteases in complex biological samples[6].

Conclusion

Boc-beta-cyano-D-alanine represents a versatile and powerful tool for researchers in the fields of enzymology, cell biology, and drug discovery. Its potential as a covalent inhibitor of cysteine proteases, coupled with the enhanced stability conferred by its D-amino acid structure, opens up new avenues for investigating the roles of these critical enzymes in health and disease. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this unique chemical entity.

References

- Bogyo, M., & Cravatt, B. F. (2007). Activity-based probes for the proteasome. Methods in enzymology, 421, 139–159.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307–317.

Sources

Boc-β-cyano-D-alanine: A Technical Guide for Advanced Drug Discovery

Introduction: Unveiling a Unique Building Block in Peptide and Inhibitor Design

In the landscape of modern medicinal chemistry and peptide science, the repertoire of non-canonical amino acids serves as a critical toolkit for sculpting molecules with enhanced therapeutic properties. Among these, Boc-β-cyano-D-alanine stands out as a versatile building block, offering a unique confluence of structural and functional attributes. The presence of the D-enantiomeric form provides inherent resistance to proteolytic degradation, a common pitfall in the development of peptide-based therapeutics. Furthermore, the β-cyano moiety is not merely a structural feature; it is a reactive handle that can be leveraged for diverse chemical modifications and, more importantly, imparts a distinct biological activity. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of Boc-β-cyano-D-alanine, with a particular focus on its utility in peptide synthesis and as a precursor to a potent enzyme inhibitor.

Molecular Architecture and Physicochemical Profile

The structure of Boc-β-cyano-D-alanine, formally named (2R)-2-[(tert-butoxycarbonyl)amino]-3-cyanopropanoic acid, is characterized by a D-alanine core, an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a β-cyano group.[1] This specific arrangement of functional groups dictates its chemical behavior and potential applications.

Diagram 1: Chemical Structure of Boc-β-cyano-D-alanine

A 2D representation of the chemical structure of Boc-β-cyano-D-alanine.

Table 1: Physicochemical Properties of Boc-β-cyano-D-alanine

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₄ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| IUPAC Name | (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |

| CAS Number | 184685-17-4 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water and phosphate-buffered saline (pH 7.2) | [2] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.45 (s, 9H, Boc -C(CH₃)₃), ~2.9-3.1 (m, 2H, β-CH₂), ~4.5 (m, 1H, α-CH), ~5.5 (br s, 1H, NH), ~9.5-10.5 (br s, 1H, COOH).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~22 (β-C), ~28 (Boc -C(CH₃)₃), ~51 (α-C), ~81 (Boc -C(CH₃)₃), ~117 (CN), ~156 (Boc C=O), ~172 (COOH).

-

FTIR (ATR): ν (cm⁻¹) ~3300 (N-H stretch), ~2980 (C-H stretch), ~2250 (C≡N stretch, a key diagnostic peak), ~1710 (C=O stretch, carboxylic acid and carbamate), ~1520 (N-H bend).

-

Mass Spectrometry (ESI-MS): m/z [M+H]⁺ = 215.10, [M+Na]⁺ = 237.08.

Synthesis and Reactivity

The synthesis of Boc-β-cyano-D-alanine can be approached through several routes, with a common strategy involving the modification of a suitable D-serine derivative. The following protocol is adapted from the synthesis of the L-enantiomer and provides a robust framework for its preparation.[3]

Experimental Protocol: Synthesis of Boc-β-cyano-D-alanine from Boc-D-serine

Diagram 2: Synthetic Pathway for Boc-β-cyano-D-alanine

A two-step synthesis of Boc-β-cyano-D-alanine from Boc-D-serine.

Step 1: Mesylation of Boc-D-serine

-

Dissolve Boc-D-serine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 2.2 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyanation of the Mesylated Intermediate

-

Dissolve the crude mesylated intermediate from Step 1 in dry N,N-dimethylformamide (DMF).

-

Add sodium cyanide (NaCN, 3 equivalents) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3x) and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Boc-β-cyano-D-alanine as a solid.

Reactivity and Deprotection:

The Boc group is stable under a variety of conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.[4] This deprotection unmasks the primary amine, allowing for subsequent peptide coupling or other modifications. The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions, offering further avenues for derivatization.

Applications in Drug Development

1. Incorporation into Peptides for Enhanced Stability and Function:

The primary application of Boc-β-cyano-D-alanine is as a building block in solid-phase peptide synthesis (SPPS).[5] The D-configuration confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[6]

Experimental Protocol: Incorporation of Boc-β-cyano-D-alanine into a Peptide Sequence via SPPS (Boc/Bzl Strategy)

Diagram 3: Workflow for Peptide Elongation with Boc-β-cyano-D-alanine

A typical cycle for incorporating Boc-β-cyano-D-alanine in solid-phase peptide synthesis.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the initial amino acid attached and the N-terminal amine deprotected (in its free base form).

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-β-cyano-D-alanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

-

Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes.

-

Drain the solution and repeat the TFA treatment for 20-30 minutes.

-

-

Washing and Neutralization:

-

Wash the resin with DCM (3x).

-

Neutralize the N-terminal amine with a solution of 10% DIEA in DCM (3x, 2 minutes each).

-

Wash the resin with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle.

-

2. As a Precursor to an Enzyme Inhibitor:

Upon deprotection of the Boc group, the resulting β-cyano-D-alanine can be investigated for its own biological activity. The L-enantiomer, β-cyano-L-alanine (BCA), is a known reversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[7][] H₂S is a gasotransmitter involved in various physiological processes, and its dysregulation is implicated in several diseases. BCA competitively inhibits CSE with an IC₅₀ value of approximately 6.5 µM in rat liver preparations.[7][] The cyano group is crucial for this activity, as it is thought to interact with the enzyme's active site.[2] While the inhibitory activity of the D-enantiomer is reported to be negligible, this highlights the potential for designing stereospecific enzyme inhibitors.[2]

Conclusion

Boc-β-cyano-D-alanine is a valuable and multifaceted tool for researchers in drug discovery and peptide chemistry. Its unique structural features—the D-configuration for enhanced stability and the reactive β-cyano group—provide a strategic advantage in the design of novel therapeutic peptides and enzyme inhibitors. The synthetic and application protocols outlined in this guide offer a comprehensive framework for harnessing the full potential of this non-canonical amino acid. As the demand for more sophisticated and resilient peptide-based drugs continues to grow, the strategic incorporation of building blocks like Boc-β-cyano-D-alanine will undoubtedly play a pivotal role in advancing the field.

References

- Oreate AI. (2026, January 7). Guide to the Preparation and Experimental Application of Β-Cyano-L-Alanine.

- Hino, N., et al. (2005). β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis. Plant Physiology, 138(4), 2170–2179.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637606, BOC-D-alanine. PubChem.

- Benchchem. (2025). The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl. Benchchem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019662, Boc-beta-cyano-D-alanine. PubChem.

- Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

- Cayman Chemical. (n.d.). β-cyano-L-Alanine (BCA, CAS Number: 6232-19-5). Cayman Chemical.

- BOC Sciences. (n.d.). CAS 6232-19-5 β-cyano-L-alanine. BOC Sciences.

- Wikipedia. (n.d.). Cyanoalanine. Wikipedia.

- Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine.

- Kascheres, C., & Ressler, C. (1980). Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid, Dehydration Products of L-Asparagine and L-Glutamine; a New Synthesis of Amino Acid Nitriles. The Journal of Organic Chemistry, 45(25), 5073-5076.

- Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure.

- MedchemExpress. (n.d.). β-cyano-L-Alanine (Synonyms: Beta-cyano-l-alanine). MedchemExpress.com.

- ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties.

- Ghasemi, N., & Seçen, H. (2017).

- Fields, G. B. (2006). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2.

- MDPI. (2021). Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. Molecules, 26(16), 4743.

- ChemicalBook. (n.d.). N-Cbz-D-Alanine(26607-51-2) 13C NMR spectrum. ChemicalBook.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.

- MDPI. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 558.

- ResearchGate. (n.d.). Mass spectra of alanine at m/z 90, valine at m/z 118, and phenyalanine....

- ResearchGate. (n.d.). ATR-FTIR spectra of 2M β-alanine as function of CO2 loading time.

- Royal Society of Chemistry. (2012). Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Analyst, 137(5), 1235-1243.

- Horwood, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- SciSpace. (n.d.). Microreactor synthesis of beta-peptides. SciSpace.

- Chem-Impex. (n.d.). Boc-β-cyano-L-alanine. Chem-Impex.

- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5086.

- ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);.... ResearchGate.*.

Sources

- 1. Boc-beta-cyano-D-alanine | C9H14N2O4 | CID 7019662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Guide to the Preparation and Experimental Application of Î-Cyano-L-Alanine - Oreate AI Blog [oreateai.com]

- 3. scispace.com [scispace.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. caymanchem.com [caymanchem.com]

Synthesis pathways for Boc-beta-cyano-D-alanine.

A Technical Guide for Chemical Development Professionals

Executive Summary

Boc-beta-cyano-D-alanine (N-Boc-3-cyano-D-alanine; CAS: 184685-17-4) is a critical non-canonical amino acid intermediate.[1] It serves as a precursor for D-configured tetrazoles, amides, and as an isostere for asparagine in peptidomimetics.[1] Its synthesis demands rigorous stereochemical control to prevent racemization at the

This guide details the Dehydration Pathway starting from Boc-D-Asparagine (Boc-D-Asn-OH) .[1] This route is selected for its superior enantiomeric retention, scalability, and the commercial availability of the chiral starting material. An alternative nucleophilic substitution pathway is provided for context but is secondary due to higher racemization risks.[1]

Retrosynthetic Analysis

The most reliable disconnection for the cyano-alanine scaffold is the dehydration of the primary amide of asparagine.[1] This approach utilizes the pre-existing chiral center of the natural (or D-configured) amino acid, shifting the synthetic burden to a chemoselective functional group transformation (Amide

Figure 1: Retrosynthetic strategy leveraging the dehydration of the asparagine side chain.

Primary Pathway: Dehydration of Boc-D-Asparagine

Mechanism: The reaction proceeds via the activation of the side-chain amide oxygen by an electrophilic dehydrating agent (Trifluoroacetic Anhydride - TFAA).[1] This forms an imidoyl trifluoroacetate intermediate, which undergoes E2 elimination (mediated by Pyridine) to yield the nitrile.[1]

Reagents & Materials

-

Starting Material: Boc-D-Asn-OH (>99% ee).[1]

-

Base: Pyridine (Anhydrous).[1]

-

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide), anhydrous.[1]

Step-by-Step Protocol

Note: Perform all steps in a fume hood due to the potential generation of minor amounts of HCN and corrosive vapors.[1]

-

Setup: Charge a flame-dried 3-neck round-bottom flask with Boc-D-Asn-OH (10.0 g, 43 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous THF (100 mL) and Pyridine (17.4 mL, 215 mmol, 5.0 equiv) . Cool the solution to 0°C using an ice/water bath.

-

Activation: Dropwise add TFAA (7.2 mL, 51.6 mmol, 1.2 equiv) over 30 minutes. Maintain internal temperature <5°C to prevent racemization.[1]

-

Observation: The solution may turn slightly yellow; a precipitate (pyridinium trifluoroacetate) may form.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours .

-

Quenching: Cool back to 0°C. Slowly add saturated aqueous NaHCO3 (50 mL) to quench excess anhydride.

-

Workup:

-

Concentrate the THF under reduced pressure.[1]

-

Dilute the residue with Ethyl Acetate (EtOAc, 150 mL) .[1]

-

Wash with 1M HCl (3 x 50 mL) to remove pyridine.[1] Critical: Ensure aqueous phase is acidic (pH < 2).[1]

-

Wash with Brine (2 x 50 mL) .[1]

-

Dry organic layer over anhydrous Na2SO4 .[1] Filter and evaporate.[1]

-

-

Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography (DCM/MeOH gradient) if high purity is required.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Yield | 85% – 92% | High efficiency transformation. |

| Purity (HPLC) | >98% | Main impurity: Unreacted Asn.[1] |

| Chiral Purity | >99% ee | Low risk of racemization at 0°C. |

| IR Signal | ~2250 cm⁻¹ | Distinctive Nitrile stretch.[1] |

Alternative Pathway: Nucleophilic Substitution

Use Case: When Boc-D-Serine is the only available chiral pool material.[1]

This route involves converting the hydroxyl group of Boc-D-Serine to a leaving group (Mesylate/Tosylate), followed by displacement with a cyanide source (KCN or NaCN).[1]

Risks:

-

Racemization: The

-proton is acidic; basic conditions (cyanide) can lead to partial racemization.[1] -

Elimination: Formation of Dehydroalanine (Boc-Dha-OH) is a major competing side reaction.[1]

Figure 2: Nucleophilic substitution workflow highlighting the risk of elimination.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

-

FT-IR Spectroscopy:

-

1H NMR (DMSO-d6, 400 MHz):

-

Specific Rotation

:-

Compare with literature values for the L-enantiomer (sign inverted). Typically

to

-

References

-

Dehydration Protocol (TFAA/Pyridine): Sureshbabu, V. V., Naik, S. A., & Nagendra, G. (2008).[1] Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Synthetic Communications. Link[1]

-

Asparagine Side-Chain Chemistry: Gausepohl, H., et al. (1989).[1] Fmoc-Asn-OPfp allows for efficient incorporation of Asn with little side-chain dehydration.[1][4] International Journal of Peptide and Protein Research.[1][5] Link[1]

-

General Synthesis of Beta-Cyanoalanine: Ressler, C., et al. (2001).[1] Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid. Journal of Organic Chemistry. Link[1]

-

Cyanuric Chloride Method: Ma, Z., et al. (2017).[1] Dehydration of primary amides to nitriles. Organic Letters. Link[1]

Sources

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Senior Application Scientist's Guide

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the precise manipulation of reactive functional groups is paramount. Among the arsenal of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone, particularly for the management of the ubiquitous amino group. This guide provides an in-depth technical exploration of the Boc group, moving beyond simple protocols to dissect the underlying chemical principles, strategic applications, and field-proven insights that govern its successful implementation.

The Rationale for Amino Group Protection: A Strategic Imperative

Amino acids, the building blocks of life, are bifunctional molecules, possessing both a nucleophilic amino group (-NH₂) and a carboxylic acid (-COOH). In the context of peptide synthesis, the goal is to form a specific amide bond between the carboxyl group of one amino acid and the amino group of another. Without intervention, a chaotic polymerization would ensue, with amino acids reacting indiscriminately. The strategic imperative, therefore, is to temporarily "mask" the reactivity of the α-amino group of the incoming amino acid, allowing for the selective formation of the desired peptide bond. An ideal protecting group must be easy to introduce, stable under the coupling conditions, and readily removable under conditions that do not compromise the newly formed peptide bond or other sensitive functionalities within the molecule.[][2]

The Boc Group: Chemical Properties and Strategic Advantages

Introduced in the late 1950s, the Boc group quickly became a staple in peptide chemistry.[3] It is a carbamate-based protecting group, and its utility stems from a unique combination of stability and controlled lability.[4][5]

Key Properties:

-

Stability: The Boc group is robust and stable to most nucleophiles and bases.[6] This stability is crucial as it allows for the use of base-labile protecting groups on other parts of the molecule, forming the basis of an orthogonal protection strategy.[6]

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under anhydrous acidic conditions.[6] This is typically achieved using moderately strong acids like trifluoroacetic acid (TFA).[4][7]

-

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, which can influence the conformation of the protected amino acid and, in some cases, improve the solubility of protected peptide fragments.[]

These properties make the Boc group a powerful tool, particularly in the context of solid-phase peptide synthesis (SPPS), where a "quasi-orthogonal" strategy is often employed. In this approach, both the temporary Nα-Boc group and the more "permanent" side-chain protecting groups are acid-labile, but their removal requires different acid strengths.[2][8] The Nα-Boc group is cleaved at each cycle with a moderate acid (e.g., TFA), while the side-chain protecting groups (often benzyl-based) require a much stronger acid, such as hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[2][9]

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of the Boc group onto an amino acid is a straightforward and high-yielding nucleophilic acyl substitution reaction.[10]

Mechanism of Boc Protection

The most common reagent for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[11] The reaction proceeds as follows:

-

The nucleophilic amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][10]

-

This forms a tetrahedral intermediate.[4]

-

The intermediate collapses, eliminating a tert-butyl carbonate leaving group.[10][12]

-

This unstable leaving group subsequently decomposes into carbon dioxide (CO₂) and the tert-butoxide anion.[10]

-

The basic tert-butoxide then deprotonates the newly formed carbamate, yielding the final Boc-protected amino acid.[4][10]

Caption: Mechanism of Nα-Boc protection using Boc anhydride.

Field-Proven Protocol for Boc Protection of an Amino Acid

This protocol is a robust, general procedure for the Boc protection of a free amino acid.

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Dioxane

-

Water

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

5% aqueous Citric Acid solution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of dioxane and water. Stir until the amino acid is fully dissolved.

-

Reagent Addition: Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the stirring amino acid solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up: a. Reduce the volume of the reaction mixture in vacuo to remove the dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and the tert-butanol byproduct. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% aqueous citric acid solution. d. Extract the product into ethyl acetate (3x). e. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Isolation: Remove the solvent in vacuo to yield the crude Boc-protected amino acid, which can be further purified by recrystallization if necessary.[13]

The Chemistry of Boc Deprotection: A Controlled Unmasking

The removal of the Boc group is an acid-catalyzed process that leverages the stability of the resulting tert-butyl cation.[4]

Mechanism of Boc Deprotection

The deprotection is typically carried out using a strong acid like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[10]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[14]

-

C-O Bond Cleavage: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][14][15]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[14]

-

Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA salt).[14]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Causality Insight: The efficacy of this deprotection hinges on the formation of the stable tert-butyl cation. This cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene gas.[15][16] In SPPS, scavengers like anisole or thiocresol are often added during the final cleavage step to prevent this reactive cation from causing side reactions with sensitive amino acid residues like tryptophan or methionine.[9]

Field-Proven Protocol for Boc Deprotection

This protocol describes a standard procedure for Boc group removal in solution phase.

Materials:

-

Boc-protected compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected compound in DCM (a typical concentration is ~0.1-0.2 M).

-

Acid Addition: Cool the solution in an ice bath and add TFA (typically 20-50% v/v).[17] A gentle effervescence due to CO₂ evolution should be observed.[4] Caution: Both TFA and DCM are hazardous; handle them in a well-ventilated fume hood.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[17]

-

Work-up: a. Remove the excess TFA and DCM in vacuo. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic. c. Separate the layers and extract the aqueous layer with the organic solvent (2x). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Isolation: Remove the solvent in vacuo to yield the deprotected amine.

Strategic Application: Boc vs. Fmoc in Peptide Synthesis

The choice between the Boc and the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies is a critical decision in peptide synthesis, with each having distinct advantages.[18]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-butoxycarbonyl (acid-labile) | 9-fluorenylmethoxycarbonyl (base-labile) |

| Nα-Deprotection | Trifluoroacetic Acid (TFA)[] | 20% Piperidine in DMF[] |

| Side-Chain Protection | Typically Benzyl-based (acid-labile) | Typically tert-Butyl-based (acid-labile) |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[9] | Trifluoroacetic Acid (TFA) |

| Orthogonality | Quasi-orthogonal (differential acid lability)[2] | Fully Orthogonal (acid vs. base)[2] |

| Advantages | - Lower cost of some reagents[]- Better for hydrophobic/aggregation-prone sequences[19]- Mature and well-established for certain applications[] | - Milder final cleavage conditions- No need for specialized HF apparatus- Easier synthesis of protected peptide fragments[19] |

| Disadvantages | - Harsh final cleavage (HF is highly toxic)[9]- Repetitive acid treatment can degrade sensitive peptides | - Piperidine can cause side reactions- Fmoc-protected amino acids can be more expensive[] |

Expert Insight: The Boc strategy, despite the harsh final cleavage step, remains highly relevant. The repetitive acid treatment during Boc deprotection keeps the growing peptide chain protonated, which can disrupt intermolecular hydrogen bonding and reduce aggregation—a significant problem when synthesizing long or hydrophobic peptides.[19] This makes Boc-SPPS a superior choice for certain "difficult sequences" where the Fmoc strategy might fail.[2]

The Boc Group in Modern Drug Development

The utility of the Boc group extends far beyond peptide synthesis. It is a workhorse in medicinal chemistry and process development for the synthesis of small molecule drugs.[20][21] Its predictable reactivity, high yields upon introduction, and clean removal make it an ideal choice for protecting primary and secondary amines in complex synthetic routes.[7][10] For example, in the synthesis of the anticancer drug Docetaxel, a Boc group is present on the side chain, highlighting its integration into complex, commercially significant molecules.[3]

Conclusion: A Timeless Tool for Chemical Synthesis

The Boc protecting group is a testament to the power of fundamental chemical principles applied to solve complex synthetic challenges. Its unique balance of stability and acid-lability has made it an indispensable tool for chemists for over half a century. From the routine construction of peptides to the intricate total synthesis of blockbuster drugs, a thorough understanding of the Boc group's chemistry, its mechanistic nuances, and its strategic place within the broader context of protecting group strategies is essential for any scientist working at the forefront of chemical innovation.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(33), 5365-5384. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]

-

SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. [Link]

-

Oh, H. T., et al. (2011). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances, 1(7), 1269-1272. [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

Sources

- 2. biosynth.com [biosynth.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. peptide.com [peptide.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. peptide.com [peptide.com]

- 20. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 21. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

The Enigmatic Moiety: A Technical Guide to the Biological Significance of β-Cyano-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the β-cyano-alanine moiety, with a particular focus on the biological significance of the D-enantiomer. While much of the existing research has centered on the potent bioactivity of β-cyano-L-alanine, this document aims to also elucidate the current understanding of its chiral counterpart, offering insights for researchers in natural product chemistry, neurobiology, and pharmacology. We will delve into its natural origins, metabolic pathways, and its intriguing, though comparatively subtle, interactions with biological systems. This exploration will be grounded in established scientific literature, providing a critical resource for those investigating the potential of this unique nitrile-containing amino acid in their own work.

Introduction: The Tale of Two Isomers

The story of β-cyano-alanine is a fascinating example of stereochemistry dictating biological function. This non-proteinogenic amino acid, characterized by a nitrile group at the β-position, exists as two enantiomers: β-cyano-L-alanine and β-cyano-D-alanine. While structurally mirror images, their interactions within biological systems are profoundly different.

β-Cyano-L-alanine (BCLA) has long been recognized as a potent natural toxin.[1][2] Found in plants such as common vetch (Vicia sativa), it serves as a defense molecule against herbivores.[1][2] Its notoriety stems from its neurotoxic effects, which are now understood to be mediated through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[3] Furthermore, BCLA is a well-established and specific inhibitor of the enzyme cystathionine γ-lyase (CSE), a key player in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[4][5][6]

In stark contrast, the biological significance of β-cyano-D-alanine remains largely enigmatic. Scientific literature predominantly highlights its lack of significant inhibitory activity against CSE, especially when compared to its L-isomer.[4] This guide will synthesize the available data on the D-enantiomer, exploring its potential, albeit less pronounced, biological roles and providing a framework for future research.

Natural Occurrence and Biosynthesis

Natural Sources

β-Cyano-L-alanine is a well-documented constituent of various plant species, most notably in the seeds of Vicia sativa.[3] Its concentration in these seeds can be significant, contributing to their toxicity if consumed by livestock or humans.[4]

The natural occurrence of β-cyano-D-alanine is not as clearly established. While D-amino acids are known to be present in various organisms, from bacteria to plants and animals, specific identification and quantification of β-cyano-D-alanine in natural sources are not widely reported in the current body of scientific literature.

Biosynthetic Pathways

The biosynthesis of β-cyano-L-alanine in plants is catalyzed by the enzyme L-3-cyanoalanine synthase . This enzyme facilitates the reaction of cyanide with cysteine, producing β-cyano-L-alanine and hydrogen sulfide.[5] This pathway serves as a crucial mechanism for cyanide detoxification in plants.[1]

The biosynthetic pathway for β-cyano-D-alanine is currently unknown. It is plausible that it could be formed through the action of an alanine racemase , an enzyme that catalyzes the interconversion of L- and D-alanine. However, whether such an enzyme acts on β-cyano-L-alanine has not been definitively demonstrated. Alternatively, it could be a metabolic byproduct or formed through non-enzymatic processes under specific physiological conditions.

Contrasting Biological Activities: A Tale of Stereoselectivity

The biological activities of the β-cyano-alanine enantiomers are a stark illustration of stereoselectivity in enzyme-substrate and receptor-ligand interactions.

Inhibition of Cystathionine γ-Lyase (CSE) and H₂S Signaling

Hydrogen sulfide (H₂S) is a gasotransmitter with diverse physiological roles in the cardiovascular, nervous, and immune systems. Its endogenous production is primarily mediated by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).

β-Cyano-L-alanine is a potent and specific inhibitor of CSE.[4][5][6] This inhibitory action has made it an invaluable pharmacological tool for researchers studying the physiological and pathological roles of H₂S. By selectively blocking H₂S production by CSE, scientists can elucidate the specific contributions of this pathway in various cellular and systemic processes. The IC₅₀ value for the inhibition of rat liver CSE by β-cyano-L-alanine is approximately 6.5 µM .[4][5][6]

In contrast, β-cyano-D-alanine exhibits negligible inhibitory activity towards CSE.[4] This pronounced difference in inhibitory potency underscores the highly stereospecific nature of the active site of CSE.

Table 1: Comparative Inhibitory Activity of β-Cyano-alanine Enantiomers on Cystathionine γ-Lyase (CSE)

| Enantiomer | IC₅₀ for CSE Inhibition | Biological Significance as a CSE Inhibitor |

| β-Cyano-L-alanine | ~6.5 µM[4][5][6] | Potent and specific inhibitor; widely used as a pharmacological tool. |

| β-Cyano-D-alanine | Negligible activity reported[4] | Not considered a significant inhibitor of CSE. |

Neuroactivity and the NMDA Receptor

The neurotoxicity of β-cyano-L-alanine is a significant aspect of its biological profile. It is known to cause neurological symptoms such as convulsions and rigidity in animals.[2] This neurotoxicity is attributed to its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor , a key glutamate receptor in the central nervous system.[3] Over-activation of NMDA receptors leads to excessive calcium influx into neurons, triggering a cascade of events that result in excitotoxicity and neuronal cell death.

The neuroactivity of β-cyano-D-alanine is not well-characterized. Given the stereoselectivity of neurotransmitter receptors, it is plausible that the D-isomer has a significantly lower affinity for the NMDA receptor compared to the L-isomer. However, further research is needed to definitively assess its potential for neuroactivity.

The β-Cyano-Alanine Moiety in Drug Development

The unique chemical properties of the β-cyano-alanine moiety have attracted interest in the field of drug development. Its ability to act as a Michael acceptor and its potential to form covalent bonds with target proteins make it a valuable scaffold for the design of enzyme inhibitors and other therapeutic agents.

While specific drug candidates containing a β-cyano-D-alanine moiety are not prominent in the literature, the broader use of β-cyano-L-alanine derivatives in peptide synthesis and medicinal chemistry is more established.[7] The nitrile group can be used as a handle for further chemical modifications or as a key pharmacophoric element.

Experimental Protocols

Quantification of β-Cyano-alanine Enantiomers by HPLC

The accurate quantification of β-cyano-alanine enantiomers is crucial for understanding their respective biological roles. High-performance liquid chromatography (HPLC) with pre-column derivatization is a common method for the analysis of amino acids.

Principle: This method involves the derivatization of the primary amine of β-cyano-alanine with a chiral derivatizing agent, creating diastereomers that can be separated on a standard reversed-phase HPLC column. Alternatively, a chiral stationary phase can be used to separate the underivatized enantiomers. The following is a generalized protocol based on the derivatization method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Extract free amino acids from the biological matrix (e.g., plant tissue, biological fluid) using a suitable solvent system (e.g., 80% ethanol).

-

Centrifuge the extract to remove particulate matter.

-

Dry the supernatant under vacuum or nitrogen.

-

Reconstitute the dried extract in a known volume of buffer (e.g., borate buffer, pH 8.5).

-

-

Derivatization:

-

To the reconstituted extract, add a solution of a chiral derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or Marfey's reagent).

-

Incubate the reaction mixture at a specific temperature and for a defined period to ensure complete derivatization.

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents is typically used.

-

Solvent A: Aqueous buffer (e.g., sodium acetate buffer with a small percentage of tetrahydrofuran and methanol).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: Start with a low percentage of Solvent B, and gradually increase the concentration to elute the more hydrophobic derivatives.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector (for OPA derivatives) or UV detector (for other derivatives). Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure β-cyano-D-alanine and β-cyano-L-alanine that have been subjected to the same derivatization procedure.

-

Integrate the peak areas of the separated diastereomers in the sample chromatogram.

-

Calculate the concentration of each enantiomer in the original sample by comparing the peak areas to the standard curve.

-

Cystathionine γ-Lyase (CSE) Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against CSE by measuring the rate of H₂S production.

Principle: CSE catalyzes the conversion of L-cysteine to H₂S, pyruvate, and ammonia. The produced H₂S can be quantified using various methods, including the lead sulfide precipitation method or with H₂S-selective fluorescent probes.

Step-by-Step Methodology (Lead Sulfide Method):

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme Solution: Purified recombinant CSE or a tissue homogenate containing CSE, diluted in assay buffer.

-

Substrate Solution: L-cysteine solution prepared fresh in assay buffer.

-

Lead (II) Acetate Solution: A solution of lead (II) acetate in a suitable buffer.

-

Inhibitor Solutions: Prepare stock solutions of β-cyano-D-alanine and β-cyano-L-alanine (as a positive control) in a suitable solvent (e.g., water or DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution at various concentrations (or solvent control).

-

Enzyme solution.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the L-cysteine substrate solution to each well.

-

Immediately add the lead (II) acetate solution. The formation of lead sulfide (PbS), a black precipitate, will occur as H₂S is produced.

-

Monitor the increase in absorbance at a suitable wavelength (e.g., 390 nm or 670 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Molecular Interactions

Inhibition of H₂S Biosynthesis by β-Cyano-L-alanine

β-Cyano-L-alanine's primary and most well-characterized biological action is the inhibition of CSE, thereby reducing the production of H₂S. This has significant implications for cellular signaling pathways that are modulated by H₂S.

Caption: Inhibition of H₂S biosynthesis by β-cyano-L-alanine.

Neurotoxicity via NMDA Receptor Activation

The neurotoxic effects of β-cyano-L-alanine are mediated by its interaction with the NMDA receptor, a key component of excitatory neurotransmission in the brain.

Caption: Neurotoxicity of β-cyano-L-alanine via NMDA receptor activation.

Conclusion and Future Directions

The β-cyano-alanine moiety presents a compelling case study in stereospecific biological activity. While β-cyano-L-alanine has been extensively studied as a neurotoxin and a valuable pharmacological tool for inhibiting H₂S synthesis, the biological significance of β-cyano-D-alanine remains largely uncharted territory. Its apparent lack of potent CSE inhibitory activity distinguishes it from its L-isomer, but it does not preclude other, more subtle biological roles.

Future research should focus on several key areas:

-

Systematic Screening for Biological Activity: A comprehensive screening of β-cyano-D-alanine against a panel of enzymes and receptors is warranted to identify any potential biological targets.

-

Natural Occurrence: Advanced analytical techniques, such as chiral chromatography coupled with mass spectrometry, should be employed to systematically investigate the presence and abundance of β-cyano-D-alanine in various natural sources.

-

Biosynthesis and Metabolism: Elucidating the potential biosynthetic pathways and metabolic fate of β-cyano-D-alanine will provide crucial insights into its physiological relevance.

-

Pharmacological Evaluation: Further studies are needed to definitively assess the neuroactivity and other potential pharmacological effects of β-cyano-D-alanine.

For researchers and drug development professionals, the β-cyano-alanine scaffold, in both its L- and potentially D-configurations, continues to offer intriguing possibilities for the design of novel probes and therapeutic agents. A deeper understanding of the biological significance of the D-isomer will undoubtedly open new avenues for scientific exploration and drug discovery.

References

-

Oreate AI. (2026, January 7). Guide to the Preparation and Experimental Application of Β-Cyano-L-Alanine. Retrieved from [Link]

-

Hatzfeld, Y., et al. (2000). β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis. Plant Physiology, 123(3), 1163-1171. [Link]

-

Royo, J., et al. (2014). Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 409089. [Link]

-

Sun, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269429. [Link]

-

Wikipedia. (2023, December 1). Cyanoalanine. Retrieved from [Link]

-

Ressler, C., et al. (1993). beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism. Neurochemical Research, 18(3), 347-353. [Link]

Sources

- 1. Guide to the Preparation and Experimental Application of Î-Cyano-L-Alanine - Oreate AI Blog [oreateai.com]

- 2. Metabolizable energy values and amino acid availability of vetch (Vicia sativa) and ervil (Vicia ervilia) seeds soaked in water and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyanoalanine - Wikipedia [en.wikipedia.org]

- 6. [Development of a New Inhibitor of Bacterial Cystathionine γ-Lyase Based on 6-Bromoindole and Aminothiophene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Boc-β-cyano-D-alanine: Synthesis, Identification, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Non-canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a prominent class of molecules, offering high specificity and potency with a favorable safety profile. The strategic incorporation of non-canonical amino acids is a key methodology for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Boc-β-cyano-D-alanine, a protected derivative of the non-proteinogenic amino acid β-cyano-D-alanine, represents a valuable building block in this endeavor. Its unique structural features—the D-chiral configuration and the β-cyano group—offer distinct advantages in the design of novel peptide and peptidomimetic drug candidates.

This technical guide provides a comprehensive overview of Boc-β-cyano-D-alanine, from its fundamental properties and synthesis to its detailed analytical identification and potential applications in pharmaceutical research and development. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Identification and Physicochemical Properties

A precise understanding of the fundamental properties of a synthetic building block is the cornerstone of its effective application.

Chemical Identity

-

Systematic Name: (2R)-2-((tert-butoxycarbonyl)amino)-3-cyanopropanoic acid[1]

-

Common Synonyms: Boc-beta-cyano-D-alanine, Boc-D-Ala(CN)-OH, N-Boc-3-cyano-D-alanine[1]

-

CAS Number: 184685-17-4[1]

-

Molecular Formula: C₉H₁₄N₂O₄[1]

-

Molecular Weight: 214.22 g/mol [1]

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-β-cyano-D-alanine, which are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | White to off-white powder | Inferred from related compounds |

| Storage Conditions | 0 - 8 °C, desiccated | [2] |

| Molecular Weight | 214.22 g/mol | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Synthesis of Boc-β-cyano-D-alanine: A Guided Protocol

The synthesis of Boc-β-cyano-D-alanine can be judiciously adapted from established protocols for its L-enantiomer, starting from the commercially available and enantiomerically pure Boc-D-serine. The synthetic strategy involves the conversion of the hydroxyl group of serine into a good leaving group, followed by nucleophilic substitution with a cyanide source.

Rationale for the Synthetic Pathway

The chosen pathway leverages the readily available chiral pool of D-serine. The use of the Boc protecting group is strategic due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, which is compatible with many peptide synthesis strategies. The two-step conversion of the primary alcohol to the nitrile via a mesylate intermediate is a reliable and high-yielding approach.

Step-by-Step Experimental Protocol

Step 1: Mesylation of Boc-D-serine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve Boc-D-serine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

-

Base Addition: Add triethylamine (Et₃N, 2.5 equivalents) dropwise to the solution, maintaining the temperature at 0 °C.

-

Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. The reaction mixture may become cloudy.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyanation to form Boc-β-cyano-D-alanine

-

Reaction Setup: Dissolve the crude mesylated intermediate from Step 1 in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Nucleophilic Substitution: Add sodium cyanide (NaCN, 1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Boc-β-cyano-D-alanine as a white to off-white solid.

Analytical Identification and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of Boc-β-cyano-D-alanine.

Spectroscopic Identification

| Technique | Expected Characteristics |

| ¹H NMR | ~1.4 ppm (s, 9H): tert-butyl protons of the Boc group. ~2.9-3.2 ppm (m, 2H): Methylene protons (β-protons) adjacent to the cyano group. ~4.4-4.6 ppm (m, 1H): Methine proton (α-proton). ~5.0-5.5 ppm (d, 1H): NH proton of the carbamate. ~10-12 ppm (br s, 1H): Carboxylic acid proton. |

| ¹³C NMR | ~20-25 ppm: β-carbon. ~28 ppm: Methyl carbons of the Boc group. ~50-55 ppm: α-carbon. ~80 ppm: Quaternary carbon of the Boc group. ~117-120 ppm: Cyano carbon. ~155-157 ppm: Carbonyl carbon of the Boc group. ~170-175 ppm: Carboxylic acid carbonyl carbon. |

| FT-IR (KBr) | ~3300 cm⁻¹: N-H stretching of the carbamate. ~2980 cm⁻¹: C-H stretching of the Boc group. ~2250 cm⁻¹: C≡N stretching of the nitrile group (a key diagnostic peak). ~1710 cm⁻¹: C=O stretching of the carboxylic acid. ~1690 cm⁻¹: C=O stretching of the carbamate. |

| Mass Spectrometry (ESI-) | [M-H]⁻: Expected at m/z 213.2. |

Chiral Purity Assessment by HPLC

Ensuring the enantiomeric purity of Boc-β-cyano-D-alanine is critical for its use in synthesizing stereochemically defined peptides. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Sources

Expanding the Proteome: A Technical Guide to the Applications of Unnatural Amino Acids

Abstract

The twenty canonical amino acids form the fundamental basis of life, yet they represent a mere fraction of the chemical diversity achievable in polypeptides. The introduction of unnatural amino acids (Uaas) into proteins, a process known as genetic code expansion, has emerged as a transformative technology in chemical biology, drug discovery, and materials science. This guide provides a comprehensive technical overview of the strategies for incorporating Uaas and a detailed exploration of their diverse applications. We will delve into the causality behind experimental choices, present detailed protocols for key methodologies, and showcase the power of Uaas to reprogram protein function, develop novel therapeutics, and create advanced biomaterials.

Introduction: Beyond the Canonical 20

Proteins are the workhorses of the cell, carrying out a vast array of functions dictated by the sequence and chemical properties of their constituent amino acids. However, the functional repertoire of natural proteins is inherently limited by the 20 proteinogenic amino acids. Unnatural amino acids, which are not among the 20 amino acids naturally encoded in the genome, offer a powerful toolkit to expand the chemical and functional space of proteins.[1][2][3][4] These synthetic building blocks can introduce novel functionalities, including bio-orthogonal reactive groups, spectroscopic probes, post-translational modifications, and sterically demanding side chains.[3][4]

The ability to site-specifically incorporate Uaas into proteins has revolutionized our capacity to study and engineer biological systems.[5][6] This guide will provide researchers, scientists, and drug development professionals with a deep understanding of the core principles and practical applications of Uaa technology.

The Engine of Expansion: Methods for Unnatural Amino Acid Incorporation

The site-specific incorporation of Uaas into a growing polypeptide chain requires the hijacking and reprogramming of the cell's translational machinery. This is achieved through the creation of an "orthogonal" translation system, a set of engineered biological components that function independently of the host cell's endogenous translational apparatus.[7]

The Orthogonal Pair: A Tailored tRNA and Synthetase

The cornerstone of genetic code expansion is the orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7][8] This pair consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes and charges a desired Uaa onto an engineered transfer RNA (tRNA). This engineered tRNA, known as a suppressor tRNA, recognizes a "blank" codon, typically a stop codon, that has been introduced into the gene of interest at the desired site of Uaa incorporation.[6][7]

The orthogonality of this system is critical: the engineered aaRS must not recognize any endogenous amino acids, and the engineered tRNA must not be recognized by any endogenous aaRSs.[7] This ensures that the Uaa is exclusively incorporated at the designated site.

Reassigning the Genetic Code: Stop Codon Suppression

The most common strategy for creating a "blank" codon is to repurpose one of the three natural stop codons (UAG, UAA, or UGA), with the amber stop codon (UAG) being the most frequently used.[2][7] A suppressor tRNA with an anticodon that recognizes the UAG codon is introduced into the cell along with the orthogonal aaRS and the Uaa. When the ribosome encounters the UAG codon in the mRNA, the suppressor tRNA delivers the Uaa, allowing translation to continue rather than terminate.[6][7]

Experimental Workflow: Site-Specific Uaa Incorporation via Amber Suppression

Caption: Workflow for site-specific Uaa incorporation.

Step-by-Step Protocol:

-

Construct Plasmids:

-

Clone the gene for the orthogonal aaRS into an expression vector.

-

Clone the gene for the suppressor tRNA into a separate expression vector.

-

Introduce an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.

-

-

Transform Host Cells:

-

Co-transform the host cells (e.g., E. coli) with the three plasmids: the aaRS plasmid, the tRNA plasmid, and the plasmid containing the mutated gene of interest.

-

-

Protein Expression and Uaa Supplementation:

-

Culture the transformed cells in a suitable growth medium.

-

Induce the expression of the orthogonal components and the target protein.

-

Supplement the growth medium with the desired unnatural amino acid.

-

-

Protein Purification and Verification:

-

Lyse the cells and purify the target protein using standard chromatography techniques.

-

Verify the incorporation of the Uaa using mass spectrometry.

-

Applications in Protein Engineering and Function

The ability to introduce precisely defined chemical modifications into proteins has profound implications for protein engineering.

Enhancing Protein Stability and Catalysis

By introducing Uaas with unique steric or electronic properties, it is possible to enhance the thermal stability, solvent resistance, and catalytic efficiency of enzymes.[1] For example, incorporating fluorinated amino acids can improve protein stability through hydrophobic and electrostatic interactions.

Probing Protein Structure and Dynamics

Uaas equipped with spectroscopic probes, such as fluorescent or spin-labeled side chains, serve as powerful tools for studying protein structure, dynamics, and interactions.[1][3] These probes can be introduced at specific sites to monitor conformational changes, protein folding, and binding events in real-time.[9][10]

Table 1: Examples of Uaas for Probing Protein Function

| Unnatural Amino Acid | Functionality | Application |

| p-Azidophenylalanine | Azide group | Bio-orthogonal "click" chemistry for labeling.[11] |

| p-Benzoylphenylalanine | Photocrosslinker | Mapping protein-protein interactions.[2] |

| Acetyllysine | Post-translational modification | Studying the role of acetylation in gene regulation. |

| O-propargyl-tyrosine | Alkyne group | Click chemistry for protein labeling and modification.[12] |

| L-DOPA | Redox-active catechol | Electrochemical biosensors.[5] |

Revolutionizing Drug Discovery and Development

The application of Uaas is making a significant impact on the development of novel therapeutics.[13][][15]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[] The site-specific incorporation of Uaas with bio-orthogonal handles allows for the precise attachment of drug molecules to the antibody, resulting in more homogeneous and effective ADCs with improved therapeutic windows.[1][]

Caption: Formation of a site-specific ADC.

Peptide and Protein Therapeutics

Incorporating Uaas into peptide and protein drugs can enhance their therapeutic properties.[13] For instance, the introduction of D-amino acids or other non-natural residues can increase resistance to proteolytic degradation, thereby extending the in vivo half-life of the therapeutic.[4] Furthermore, Uaas can be used to constrain the conformation of peptides, improving their binding affinity and selectivity for their targets.[16]

Table 2: FDA-Approved Drugs Containing Unnatural Amino Acids [13][15]

| Drug | Unnatural Amino Acid | Therapeutic Area |

| Methyldopa | α-Methyl-DOPA | Antihypertensive |

| Baclofen | β-(4-chlorophenyl)-GABA | Muscle Relaxant |

| Gabapentin | Cyclohexane derivative of GABA | Anticonvulsant, Neuropathic Pain |

| Pregabalin | Isobutyl-GABA | Anticonvulsant, Neuropathic Pain |

| Bortezomib | Boronic acid dipeptide | Anticancer |

| Sitagliptin | β-amino acid derivative | Antidiabetic |

Forging New Frontiers in Material Science